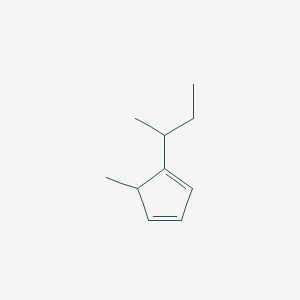
1-(Butan-2-yl)-5-methylcyclopenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Butan-2-yl)-5-methylcyclopenta-1,3-diene is an organic compound characterized by a cyclopentadiene ring substituted with a butan-2-yl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-yl)-5-methylcyclopenta-1,3-diene typically involves the alkylation of cyclopentadiene. One common method is the Friedel-Crafts alkylation, where cyclopentadiene reacts with butan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and low temperatures to prevent polymerization of cyclopentadiene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to minimize side reactions. The use of advanced purification techniques such as distillation and chromatography is essential to obtain high-purity products.
化学反応の分析
Types of Reactions: 1-(Butan-2-yl)-5-methylcyclopenta-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds in the cyclopentadiene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Saturated cyclopentane derivatives.
Substitution: Halogenated cyclopentadienes.
科学的研究の応用
1-(Butan-2-yl)-5-methylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(Butan-2-yl)-5-methylcyclopenta-1,3-diene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Cyclopentadiene: The parent compound, which lacks the butan-2-yl and methyl substitutions.
1,3-Cyclopentadiene derivatives: Compounds with various alkyl or aryl substitutions on the cyclopentadiene ring.
Uniqueness: 1-(Butan-2-yl)-5-methylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the butan-2-yl group introduces chirality, making it a valuable compound for studying stereochemical effects in reactions and interactions.
特性
CAS番号 |
111324-78-8 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC名 |
1-butan-2-yl-5-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H16/c1-4-8(2)10-7-5-6-9(10)3/h5-9H,4H2,1-3H3 |
InChIキー |
PCCCYXHJJTXTOS-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=CC=CC1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


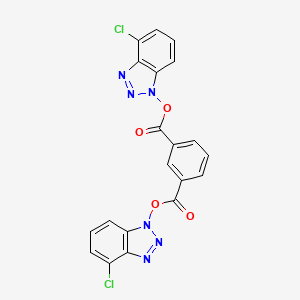
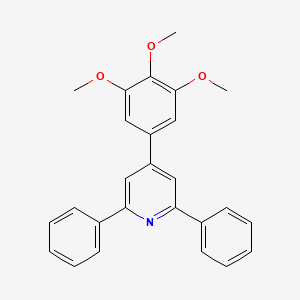
![({5-[4-(Heptyloxy)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14322749.png)
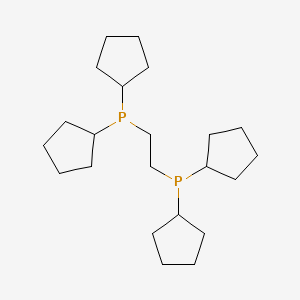

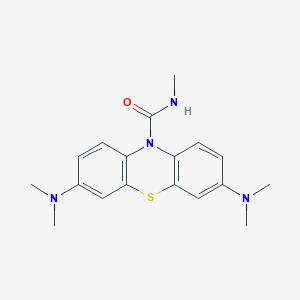
![N-[4-(2-Hydroxybenzoyl)phenyl]-N-phenylbenzamide](/img/structure/B14322771.png)

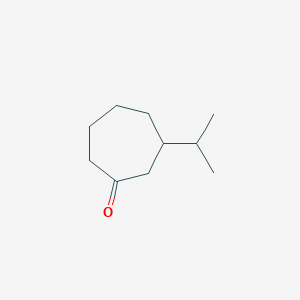
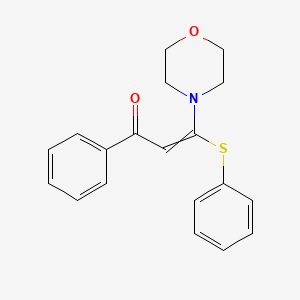


![9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole](/img/structure/B14322819.png)

